4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide
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Overview
Description
4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide ring and a methoxyphenazinyl group attached to the nitrogen atom. Benzamides are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide typically involves the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized using methods such as the Wohl–Aue method, Beirut method, or oxidative cyclization of 1,2-diaminobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Benzamide: The benzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine, followed by condensation with the phenazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phenazine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial, antitumor, and antioxidant activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to act as a serotonergic agonist, binding to serotonin receptors and mimicking the effects of serotonin. This interaction can lead to various physiological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide: A benzamide derivative with similar serotonergic activity.
2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide: Another fluorinated benzamide with potential therapeutic applications.
Uniqueness
4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide is unique due to its specific structural features, including the methoxyphenazinyl group and the fluorine atom at the 4-position. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-fluoro-N-(2-methoxyphenazin-1-yl)benzamide |
InChI |
InChI=1S/C20H14FN3O2/c1-26-17-11-10-16-18(23-15-5-3-2-4-14(15)22-16)19(17)24-20(25)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,24,25) |
InChI Key |
IRORQDQXFVRPJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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